

# An In-depth Technical Guide to 4-phenylcyclohexanecarboxylic acid (CAS 7494-76-0)

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## Compound of Interest

Compound Name: 4-Phenylcyclohexanecarboxylic acid

Cat. No.: B046989

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## Abstract

**4-Phenylcyclohexanecarboxylic acid** (CAS Number: 7494-76-0) is a substituted cycloalkane carboxylic acid with a molecular formula of  $C_{13}H_{16}O_2$  and a molecular weight of 204.27 g/mol. This compound exists as cis and trans isomers, the properties and activities of which can differ. While direct and extensive biological data for **4-phenylcyclohexanecarboxylic acid** is limited in publicly accessible literature, its structural analog, 1-amino-4-phenylcyclohexane-1-carboxylic acid, has been identified as a potent and selective agonist of the human melanocortin-4 receptor (hMC4R). This suggests that the **4-phenylcyclohexanecarboxylic acid** scaffold may be a valuable pharmacophore for interacting with G-protein coupled receptors (GPCRs), particularly the melanocortin receptor family, which is implicated in energy homeostasis, appetite regulation, and sexual function. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic data of **4-phenylcyclohexanecarboxylic acid**. It also explores the potential biological activities and signaling pathways associated with its structural analogs, offering insights for its application in drug discovery and development.

## Chemical and Physical Properties

**4-Phenylcyclohexanecarboxylic acid** is a white to off-white solid. Its properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	7494-76-0	
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>2</sub>	
Molecular Weight	204.27 g/mol	
IUPAC Name	4-phenylcyclohexane-1-carboxylic acid	
Boiling Point	360 °C at 760 mmHg	
Flash Point	167.3 °C	
Density	1.116 g/cm <sup>3</sup>	
LogP	3.045	
Refractive Index	1.549	

## Synthesis and Purification

The synthesis of **4-phenylcyclohexanecarboxylic acid** can be achieved through various organic chemistry methodologies. The synthesis of the trans isomer is well-documented in patent literature.

### Synthesis of trans-4-phenylcyclohexanecarboxylic acid

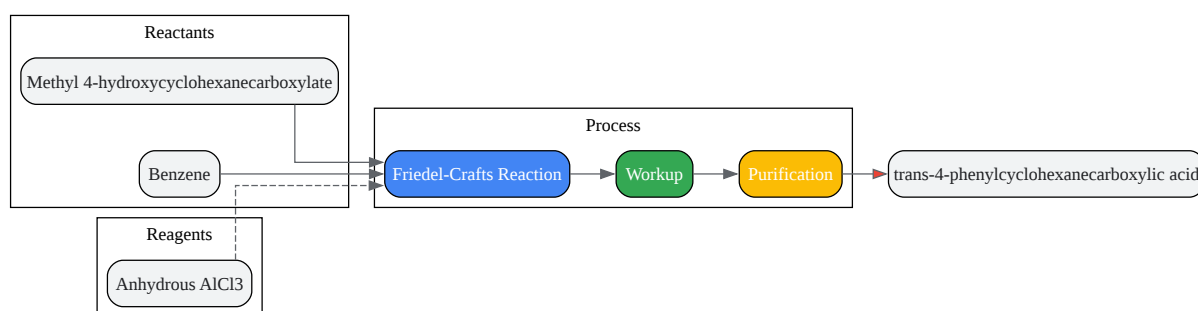
A common method for the synthesis of the trans isomer involves a Friedel-Crafts reaction.

Experimental Protocol:

- **Reaction Setup:** To a solution of benzene (120 ml, 1.3 mol), add anhydrous aluminum chloride (47 g, 0.35 mol) and heat the mixture to 43°C.
- **Addition of Reactant:** Slowly add a solution of methyl 4-hydroxycyclohexanecarboxylate (25 g, 0.16 mol) in benzene (25 ml) to the reaction mixture, ensuring the temperature does not

exceed 60°C.

- Reaction: Stir the mixture at 60°C for 1.5 hours after the addition is complete.
- Workup: Pour the reaction mixture into a mixture of ice and hydrochloric acid. Separate the organic layer.
- Extraction: Extract the aqueous layer with benzene. Combine the organic layers.
- Washing: Wash the combined organic layers with water, a saturated aqueous solution of sodium bicarbonate, and finally with a saturated aqueous solution of sodium chloride.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purification: The crude product can be purified by distillation under reduced pressure (boiling point 120-150°C at 5 mmHg) followed by recrystallization from a suitable solvent such as methanol or ethanol to yield pure **trans-4-phenylcyclohexanecarboxylic acid**.



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Synthesis workflow for **trans-4-phenylcyclohexanecarboxylic acid**.

## Synthesis and Separation of cis and trans Isomers

The synthesis often results in a mixture of cis and trans isomers. Their separation can be challenging but is achievable through methods like fractional crystallization or chromatography. The isomerization of the cis to the more stable trans isomer can be facilitated by the Lewis acid catalyst used in the Friedel-Crafts reaction. A detailed protocol for the specific synthesis of the cis isomer is not readily available in the searched literature, though general methods for stereoselective synthesis of substituted cyclohexanes could be adapted.

## Spectroscopic Data

### <sup>1</sup>H-NMR Spectroscopy (trans isomer)

The <sup>1</sup>H-NMR spectrum of trans-4-phenylcyclohexanecarboxylic acid in CDCl<sub>3</sub> (300 MHz) shows the following characteristic peaks:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.56	m	4H	Cyclohexyl H
2.00	d	2H	Cyclohexyl H
2.15	d	2H	Cyclohexyl H
2.40	m	1H	Cyclohexyl H
2.53	m	1H	Cyclohexyl H
7.20	m	3H	Aromatic H
7.30	m	2H	Aromatic H
11.80	br. s	1H	-COOH

### <sup>13</sup>C-NMR Spectroscopy

While a specific spectrum for 4-phenylcyclohexanecarboxylic acid was not found in the search results, the expected chemical shifts for the carbonyl carbon of a carboxylic acid are in the range of 160-180 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300  $\text{cm}^{-1}$  and a strong carbonyl (C=O) stretching band between 1710 and 1760  $\text{cm}^{-1}$ .

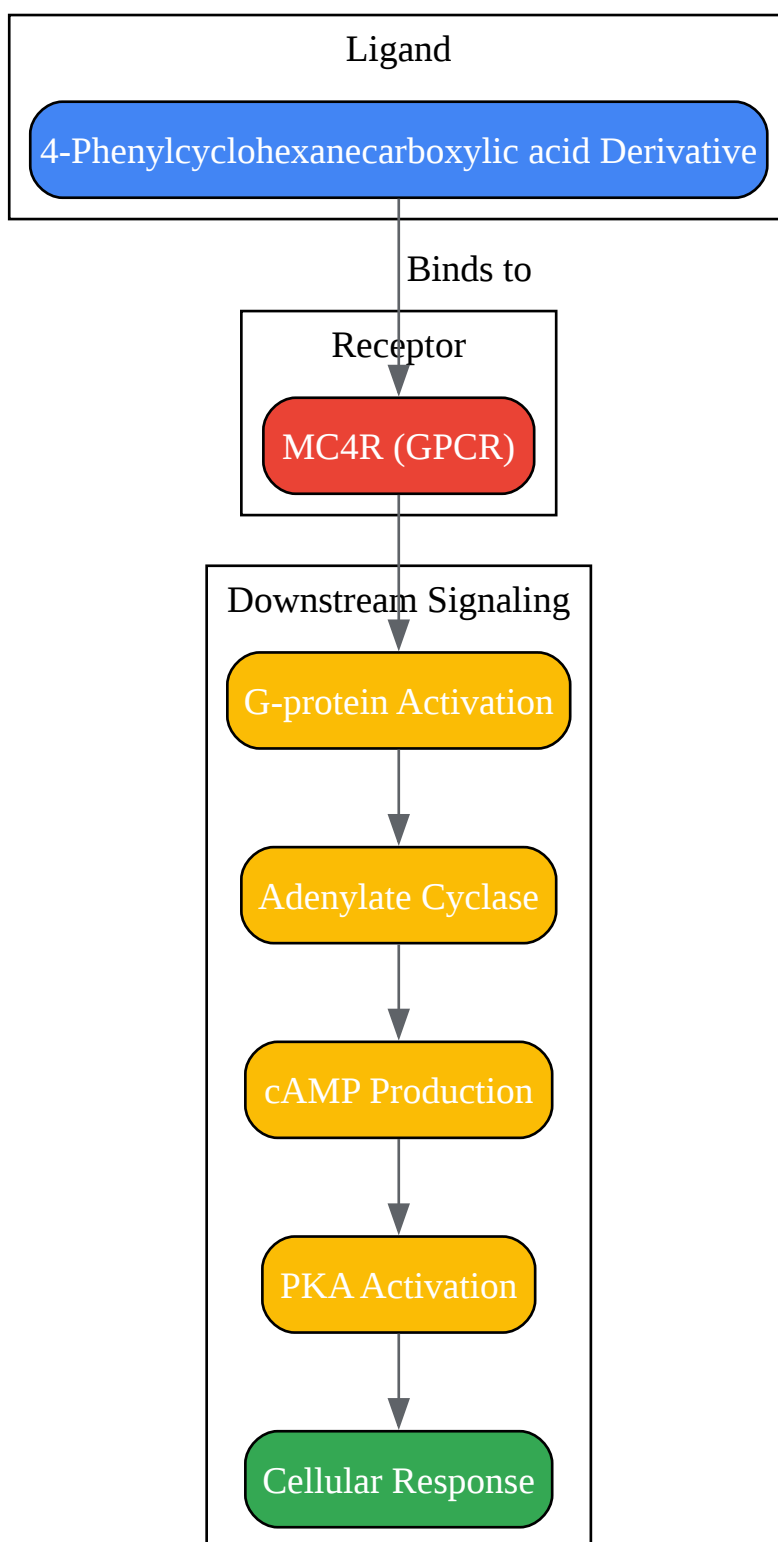
## Mass Spectrometry

The mass spectrum (GC-MS) of **trans-4-phenylcyclohexanecarboxylic acid** is available in the SpectraBase database. The molecular ion peak ( $M^+$ ) would be expected at  $m/z = 204$ .

## Biological Activity and Potential Applications

### Melanocortin Receptor Modulation

The most compelling evidence for the potential biological activity of **4-phenylcyclohexanecarboxylic acid** comes from studies on its 1-amino derivative. Linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid have been shown to be potent agonists of the human melanocortin-4 receptor (hMC4R), with high selectivity over other melanocortin receptor subtypes (hMC1R, hMC3R, and hMC5R). The melanocortin system is a key regulator of energy homeostasis, and MC4R is a prime target for the development of therapeutics for obesity and other metabolic disorders. The agonist activity of the amino-derivative suggests that the parent compound, **4-phenylcyclohexanecarboxylic acid**, may also interact with MC4R, potentially as an agonist, antagonist, or allosteric modulator.



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Hypothesized signaling pathway for MC4R agonists.

## Experimental Protocols for Biological Evaluation

To assess the biological activity of **4-phenylcyclohexanecarboxylic acid**, a series of in vitro assays would be necessary.

### Melanocortin Receptor Binding Assay:

- **Cell Culture:** Culture cells expressing the human melanocortin-4 receptor (e.g., HEK293 or CHO cells).
- **Membrane Preparation:** Prepare cell membranes from the cultured cells.
- **Competition Binding:** Perform a competitive binding assay using a radiolabeled or fluorescently labeled known MC4R ligand (e.g., [<sup>125</sup>I]-NDP- $\alpha$ -MSH) and varying concentrations of **4-phenylcyclohexanecarboxylic acid**.
- **Detection:** Measure the displacement of the labeled ligand to determine the binding affinity ( $K_i$ ) of the test compound.

### Functional Assay (cAMP Measurement):

- **Cell Culture:** Culture cells expressing hMC4R.
- **Compound Incubation:** Incubate the cells with varying concentrations of **4-phenylcyclohexanecarboxylic acid**.
- **cAMP Measurement:** Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).
- **Data Analysis:** Determine the  $EC_{50}$  (for agonists) or  $IC_{50}$  (for antagonists) to quantify the functional activity of the compound.

## Conclusion

**4-Phenylcyclohexanecarboxylic acid** is a readily synthesizable compound with a structure that suggests potential for biological activity, particularly as a modulator of melanocortin receptors. The potent and selective hMC4R agonist activity of its 1-amino derivative provides a strong rationale for further investigation of the parent compound and its other derivatives in the

context of drug discovery for metabolic diseases. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and biological evaluation of this promising chemical entity. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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